REACTION_CXSMILES
|
[CH2:1]([C:3]([OH:8])([CH2:6][CH3:7])[C:4]#[N:5])[CH3:2].[Cl:9][CH2:10][CH2:11]O>O.[Cl-].[Zn+2].[Cl-].[Zn]>[Cl:9][CH2:10][CH2:11][O:8][C:3]([CH2:6][CH3:7])([CH2:1][CH3:2])[C:4]#[N:5] |f:3.4.5|
|
Name
|
intermediate 23
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
intermediate 28
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C#N)(CC)O
|
Name
|
|
Quantity
|
50.5 mL
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
68.1 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
then stirred at 60° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the evacuated flask was flushed with nitrogen
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (1×250 mL, 4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by vacuum distillation (bp 83° C., 10 mmHg)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCOC(C#N)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: CALCULATEDPERCENTYIELD | 39471.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |